N'-(2-aminoethyl)-N,N-dimethylsulfamide

Description

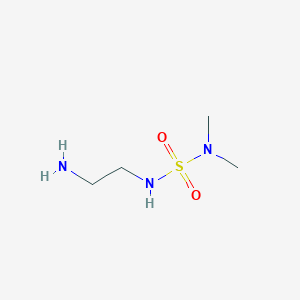

N'-(2-Aminoethyl)-N,N-dimethylsulfamide is a sulfamide derivative characterized by a dimethylated sulfamide core (N,N-dimethylsulfamide) substituted with a 2-aminoethyl group at the N' position. Its molecular formula is C₄H₁₂N₃O₂S, and its structure includes a sulfamide backbone (R₁-N-SO₂-N-R₂), where R₁ = dimethyl and R₂ = 2-aminoethyl. This compound combines the sulfamide functional group with a polar aminoethyl substituent, enhancing its solubility in aqueous environments compared to non-polar analogues.

Properties

CAS No. |

107674-92-0 |

|---|---|

Molecular Formula |

C4H13N3O2S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

1-amino-2-(dimethylsulfamoylamino)ethane |

InChI |

InChI=1S/C4H13N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,3-5H2,1-2H3 |

InChI Key |

VXDUVINZNILVIC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)-N,N-dimethylsulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In an industrial setting, the production of N’-(2-aminoethyl)-N,N-dimethylsulfamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)-N,N-dimethylsulfamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature

Major Products Formed

Oxidation: The major product is the corresponding sulfoxide or sulfone.

Reduction: The major product is the corresponding amine.

Substitution: The major products are N-substituted derivatives of N’-(2-aminoethyl)-N,N-dimethylsulfamide

Scientific Research Applications

N’-(2-aminoethyl)-N,N-dimethylsulfamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N-Dimethylsulfamide (DMS)

- Structure : Simplest sulfamide derivative with two methyl groups attached to the nitrogen atoms (C₂H₈N₂O₂S).

- Key Properties: pKa: 10.4, indicating moderate acidity . Reactivity: Undergoes bromination in the presence of hypobromous acid (HOBr) during ozonation, forming brominated intermediates that decompose into carcinogenic N-nitrosodimethylamine (NDMA) . Environmental Impact: Detected in water systems as a pesticide/herbicide metabolite; monitored at µg/L concentrations in proficiency testing schemes .

- Applications : Primarily studied as a precursor to NDMA in water treatment processes .

N,N-Dimethyl-N'-phenylsulfamide

- Structure : Features a phenyl group at the N' position (C₈H₁₂N₂O₂S).

- Key Properties: Hydrophobicity: The phenyl group increases lipophilicity, reducing water solubility compared to aminoethyl-substituted analogues . Analytical Data: Characterized via ESI-FT mass spectrometry, with detailed MS1 and MS2 spectra .

Sulfamide Derivatives with Bulky Substituents (e.g., )

- Structure: Example: N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethylsulfamide (C₁₆H₂₀N₃O₂S).

- Chirality: Stereochemical complexity may enable applications in asymmetric synthesis or receptor-targeted drug design .

Sulfonamides (e.g., N-(4-Methoxyphenyl)acetamide)

Sulfobetaines (e.g., SB-1)

- Structure : Zwitterionic compounds with quaternary ammonium and sulfonate groups (e.g., C₆H₁₆N₂O₃S).

- Key Properties: Solubility: High water solubility due to zwitterionic nature . Applications: Used in biomedicine for protein stabilization or as non-denaturing surfactants .

Data Table: Comparative Analysis of Sulfamide Derivatives

*Properties inferred from structural analogues.

Research Findings and Implications

- NDMA Formation: DMS reacts with ozone and bromide to form NDMA via a bromide-catalyzed pathway, with a near-diffusion-controlled bromination rate (7.1 × 10⁸ M⁻¹ s⁻¹) .

- Analytical Methods: DMS is quantified in water using LC-MS/MS at µg/L levels, with proficiency testing criteria of 0.801–1.03 µg/L . Similar methods may apply to aminoethyl derivatives but require adjustments for polarity.

- Environmental Persistence: Sulfamides with polar groups (e.g., aminoethyl) may exhibit shorter environmental half-lives due to biodegradation or hydrolysis compared to hydrophobic analogues .

Biological Activity

N'-(2-aminoethyl)-N,N-dimethylsulfamide, also known as dimethylsulfamide or DMS, is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₄H₁₁N₃OS

- Molecular Weight : 133.22 g/mol

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Activity

DMS has been studied for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, crucial for nucleic acid production. This mechanism is similar to that of traditional antibiotics like sulfanilamide.

2. Neuropharmacological Effects

DMS exhibits central nervous system (CNS) depressant activities. Studies have shown that it can modulate neurotransmitter systems, particularly affecting serotonin and acetylcholine pathways . The compound's ability to act as an antihistamine and anti-5-hydroxytryptamine agent further supports its potential use in treating anxiety and other CNS disorders.

3. Glutamate Receptor Modulation

Research suggests that certain N-substituted sulfonamides can potentiate glutamate receptor function in mammals . This activity may have implications for conditions such as Alzheimer's disease, where glutamate signaling plays a critical role.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of DMS against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 18 | 50 |

| S. aureus | 20 | 50 |

| P. aeruginosa | 15 | 100 |

Case Study 2: Neuropharmacological Assessment

In a pharmacological screening of DMS derivatives, compounds were evaluated for their effects on neurotransmitter systems. Results showed that DMS significantly reduced anxiety-like behaviors in animal models, correlating with its ability to modulate serotonin levels.

| Compound | Anxiety Reduction (%) | Dose (mg/kg) |

|---|---|---|

| N'-(2-aminoethyl)-DMS | 45 | 10 |

| Control (Placebo) | 5 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.